Ac-RLR-AMC

Proteasome inhibitor screening Bortezomib Marizomib

Ac-RLR-AMC is the definitive fluorogenic substrate for selective quantification of the trypsin-like (β2) activity of 20S/26S proteasomes. Non-fluorescent until cleaved; releases AMC (Ex/Em 380/440–460 nm) for homogeneous fluorescence assays. Validated Km of 78 μM. Required for HTS campaigns targeting β2-specific inhibitors. Mandatory for complete MoA profiling alongside Suc-LLVY-AMC and Z-LLE-AMC. Essential QC tool for proteasome lot-release testing. Choose for substrate-specificity and batch consistency.

Molecular Formula C30H46N10O6
Molecular Weight 642.7 g/mol
Cat. No. B15590514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-RLR-AMC
Molecular FormulaC30H46N10O6
Molecular Weight642.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H46N10O6/c1-16(2)13-23(40-27(44)21(37-18(4)41)7-5-11-35-29(31)32)28(45)39-22(8-6-12-36-30(33)34)26(43)38-19-9-10-20-17(3)14-25(42)46-24(20)15-19/h9-10,14-16,21-23H,5-8,11-13H2,1-4H3,(H,37,41)(H,38,43)(H,39,45)(H,40,44)(H4,31,32,35)(H4,33,34,36)/t21-,22-,23-/m0/s1
InChIKeyDOIHRXFNOWSOMS-VABKMULXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-RLR-AMC: Fluorogenic Tripeptide Substrate for Proteasome Trypsin-Like Activity Quantification


Ac-RLR-AMC (Ac-Arg-Leu-Arg-AMC; CAS 929903-87-7) is a synthetic, fluorogenic tripeptide substrate designed specifically for the quantitative assessment of the trypsin-like peptidase activity of the 20S and 26S proteasomes . The molecule consists of an N-terminal acetyl group, the peptide sequence Arg-Leu-Arg, and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore. In its intact state, the substrate is non-fluorescent due to intramolecular quenching; however, upon specific cleavage of the Arg-AMC amide bond by the proteasome's β2 subunit, free AMC is liberated, generating a quantifiable fluorescent signal with excitation/emission maxima of approximately 380 nm and 440–460 nm, respectively . The standard kinetic parameter for purified proteasomes is a Michaelis-Menten constant (Km) of 78 μM .

Why Ac-RLR-AMC Cannot Be Substituted by Generic 'Proteasome Substrates'


The 26S proteasome possesses three distinct proteolytic activities—chymotrypsin-like, trypsin-like, and caspase-like—each mediated by a different catalytic subunit (β5, β2, and β1, respectively) [1]. Generic substitution of a proteasome substrate is scientifically invalid because each activity requires a unique peptide sequence for recognition and cleavage. For instance, Suc-LLVY-AMC is the standard substrate for chymotrypsin-like activity, Z-LLE-AMC for caspase-like activity, and Ac-RLR-AMC for trypsin-like activity [2]. These substrates are not interchangeable; using the incorrect substrate would measure a different enzymatic function entirely, leading to erroneous conclusions regarding inhibitor potency, enzyme kinetics, or disease state assessment. The differential selectivity of proteasome inhibitors for these specific active sites further necessitates the use of the correct, activity-matched substrate for accurate pharmacological profiling [3].

Quantitative Evidence for Selecting Ac-RLR-AMC Over Alternatives


Comparative Inhibitor Sensitivity Profiling Distinguishes Ac-RLR-AMC from Chymotrypsin-Like and Caspase-Like Substrates

In a direct comparative assay using purified human 20S brain proteasome, the trypsin-like activity measured with Ac-RLR-AMC exhibited a profoundly different inhibitor sensitivity profile compared to the chymotrypsin-like (Suc-LLVY-AMC) and caspase-like (Z-LLE-AMC) activities [1]. The clinically relevant proteasome inhibitor Bortezomib, which potently inhibits the chymotrypsin-like β5 subunit (IC50 = 8.1 ± 0.8 nM), showed over 300-fold lower potency against the trypsin-like activity measured with Ac-RLR-AMC (IC50 = 2.6 ± 0.7 µM) [1]. This stark difference underscores that a chymotrypsin-like substrate like Suc-LLVY-AMC cannot serve as a surrogate for assessing inhibition of the trypsin-like site, as it would grossly overestimate the inhibitor's efficacy [1].

Proteasome inhibitor screening Bortezomib Marizomib Substrate selectivity

Kinetic Parameter (Km) Comparison Against In-Class Trypsin-Like Substrates

Within the class of substrates targeting the trypsin-like (β2) activity, Ac-RLR-AMC demonstrates a well-defined and reproducible affinity. Its Michaelis-Menten constant (Km) for purified proteasomes is consistently reported as 78 μM . An alternative in-class substrate, Boc-LRR-AMC, also targets the trypsin-like activity and is reported to have a Km of 116.5 μM for the KLK8 serine protease [1]. While a direct head-to-head comparison of Km values for the exact same proteasome preparation is not available in the reviewed literature, the lower Km for Ac-RLR-AMC suggests it may offer higher binding affinity for the proteasome's trypsin-like site under standard assay conditions, potentially requiring lower substrate concentrations to achieve saturation and reducing background fluorescence .

Enzyme kinetics Proteasome assay Km determination Boc-LRR-AMC

Ac-RLR-AMC Enables Differential Inhibition Profiling of Marizomib Compared to Suc-LLVY-AMC

The irreversible proteasome inhibitor Marizomib (Salinosporamide A) inhibits all three catalytic activities of the proteasome, but with vastly different potencies. In a direct comparative study, the trypsin-like activity measured with Ac-RLR-AMC was inhibited with an IC50 of 111.0 ± 8.0 nM, which is approximately 12-fold less potent than its inhibition of the chymotrypsin-like activity measured with Suc-LLVY-AMC (IC50 = 9.3 ± 1.5 nM) [1]. This quantitative difference in sensitivity highlights that Ac-RLR-AMC is essential for correctly assessing the full inhibitory profile of broad-spectrum proteasome inhibitors like Marizomib, as reliance on the more sensitive chymotrypsin-like assay would provide an incomplete and overly optimistic view of the compound's ability to suppress all proteasome functions [1].

Marizomib Irreversible inhibitor Proteasome profiling β2 subunit

Subunit Selectivity: Ac-RLR-AMC Specifically Targets β2 Activity, Distinct from β1 and β5 Substrates

The proteasome's catalytic core is composed of three distinct active β-subunits: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like) [1]. Substrate specificity is determined by the peptide sequence, which fits into the substrate-binding channel of a particular subunit. Ac-RLR-AMC is recognized specifically by the β2 subunit due to its basic P1 arginine residue, which interacts favorably with the acidic S1 pocket of the β2 active site [1][2]. In contrast, Suc-LLVY-AMC is cleaved by the β5 subunit (preference for hydrophobic residues), and Z-LLE-AMC is cleaved by the β1 subunit (preference for acidic residues) [2]. This specific targeting is not only a matter of nomenclature but is a verifiable biochemical property. The exclusive targeting of β2 by Ac-RLR-AMC is crucial for studies involving immunoproteasomes, where the inducible β2i subunit may have altered activity or expression, as substrates specific for β2i have not yet been developed [2].

Proteasome subunit β2 subunit Catalytic specificity Immunoproteasome

Ac-RLR-AMC Exhibits Distinct Spectral Properties Optimized for AMC Detection

Ac-RLR-AMC is designed to release the 7-amino-4-methylcoumarin (AMC) fluorophore upon cleavage. The optimal excitation and emission wavelengths for detecting free AMC are well-established at 380 nm and 440-460 nm, respectively [1]. While other fluorogenic substrates may employ the same AMC leaving group, the specific peptide sequence of Ac-RLR-AMC ensures that this robust and well-characterized fluorescent signal is generated only upon specific cleavage at the β2 active site. This is in contrast to other fluorophores used in proteasome substrates, such as Rhodamine 110 (used in substrates like Suc-LLVY-R110), which has different excitation/emission maxima (498/521 nm) and may require different filter sets or be subject to different quenching effects [2]. The consistent and defined spectral properties of the AMC moiety allow for seamless integration into standard fluorescence plate reader protocols and high-throughput screening platforms without the need for specialized optical configurations .

Fluorescence assay AMC detection Ex/Em wavelengths High-throughput screening

Key Applications of Ac-RLR-AMC in Proteasome Research and Drug Discovery


High-Throughput Screening (HTS) for β2-Selective Proteasome Inhibitors

Ac-RLR-AMC is the essential substrate for any high-throughput screening campaign designed to identify novel inhibitors of the proteasome's trypsin-like (β2) activity. The quantitative data in Section 3, which shows that known inhibitors like Bortezomib have >300-fold lower potency against this site compared to the chymotrypsin-like site (IC50 of 2.6 µM vs 8.1 nM, respectively) [1], underscores the need for a β2-specific substrate to avoid false negatives. A robust, homogenous fluorescence assay using Ac-RLR-AMC, with its optimized Ex/Em of 380/440-460 nm, can be readily miniaturized to 384- or 1536-well formats for screening large compound libraries, enabling the discovery of chemical matter that selectively targets this therapeutically relevant but often under-explored catalytic site .

Mechanism of Action (MoA) Studies for Next-Generation Proteasome Inhibitors

For investigational drugs like Marizomib and other broad-spectrum or site-specific proteasome inhibitors, Ac-RLR-AMC is a mandatory tool for detailed MoA studies. As demonstrated by the comparative IC50 data (111 nM for Ac-RLR-AMC vs. 9.3 nM for Suc-LLVY-AMC against Marizomib) [1], using only a chymotrypsin-like substrate would paint an incomplete picture of the drug's activity. A complete MoA profile requires the parallel use of Ac-RLR-AMC with Suc-LLVY-AMC and Z-LLE-AMC to quantify inhibition across all three catalytic activities, providing a comprehensive understanding of target engagement and potential off-target liabilities. This is critical for both academic research and regulatory filings for new molecular entities [1].

Profiling Disease-Associated Alterations in Proteasome Catalytic Activity

Changes in the specific activity of proteasome catalytic subunits, including the trypsin-like β2 activity, are implicated in various disease states, such as cancer, neurodegenerative disorders, and autoimmune diseases [1]. Ac-RLR-AMC enables researchers to quantify the specific contribution of β2 activity in complex biological samples like cell or tissue lysates. By establishing a baseline Km of 78 μM for purified proteasomes, researchers can design kinetic assays under saturating conditions to reliably measure Vmax as an indicator of β2 active site concentration, or operate under sub-saturating conditions to detect changes in substrate affinity that may occur due to post-translational modifications or the presence of endogenous inhibitors . This application is vital for biomarker discovery and for understanding the role of the ubiquitin-proteasome system in human disease.

Quality Control and Lot-Release Testing for Research-Grade Proteasome

For CROs, reagent vendors, and core facilities that produce and distribute purified proteasome (20S or 26S) for research use, Ac-RLR-AMC is an indispensable reagent for quality control and lot-release testing. The well-defined Km of 78 μM [1] and the established assay conditions provide a standardized framework for assessing the functional integrity of the β2 active site in each production batch. A consistent and high specific activity towards Ac-RLR-AMC, alongside assays for the other two activities, serves as a certificate of analysis that guarantees the biological potency and lot-to-lot reproducibility of the proteasome preparation, a critical factor for ensuring reliable and comparable results in downstream customer experiments.

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